1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one

Lipophilicity LogP Drug Design

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one (CAS 55168-32-6) is a hydroxyacetophenone derivative with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol. Structurally, it consists of a 2′-hydroxyacetophenone core bearing a hexyl substituent at the 5-position of the phenyl ring, classifying it as an alkyl-phenylketone.

Molecular Formula C14H20O2
Molecular Weight 220.312
CAS No. 55168-32-6
Cat. No. B2710166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one
CAS55168-32-6
Molecular FormulaC14H20O2
Molecular Weight220.312
Structural Identifiers
SMILESCCCCCCC1=CC(=C(C=C1)O)C(=O)C
InChIInChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-9-14(16)13(10-12)11(2)15/h8-10,16H,3-7H2,1-2H3
InChIKeyHSLHQTRNNTYGOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one (CAS 55168-32-6): Physicochemical Properties and Procurement Specifications for Hydroxyacetophenone Derivatives


1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one (CAS 55168-32-6) is a hydroxyacetophenone derivative with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . Structurally, it consists of a 2′-hydroxyacetophenone core bearing a hexyl substituent at the 5-position of the phenyl ring, classifying it as an alkyl-phenylketone [1]. The compound is commercially available as a liquid at room temperature with reported purity levels ranging from 97% to 98% from multiple suppliers . Its calculated lipophilicity (XLogP3) is approximately 4.8, with 6 rotatable bonds, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . This compound serves primarily as a synthetic intermediate in organic chemistry, with its hexyl substitution pattern conferring distinct physicochemical properties relative to lower alkyl or unsubstituted hydroxyacetophenone analogs.

Why Generic Substitution of 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one with Shorter-Chain Hydroxyacetophenones is Scientifically Unjustified


Hydroxyacetophenone derivatives with differing alkyl chain lengths cannot be assumed interchangeable in synthetic or formulation applications due to significant divergences in lipophilicity, membrane permeability, and hydrophobic interactions with biological or polymeric targets. Structure-activity relationship (SAR) studies on hydroxyacetophenone-based FXR antagonists have demonstrated that increasing the lipophilicity and molecular shape of aromatic ring substituents dramatically affects biological potency [1]. For 1-(5-hexyl-2-hydroxyphenyl)ethan-1-one, the C6 alkyl chain confers an XLogP3 of approximately 4.8 , which is substantially higher than the XLogP values of 2-hydroxyacetophenone (estimated ~1.8-2.0) and 4-hydroxyacetophenone (XLogP 1.40) [2]. This 2- to 3-log unit difference in partition coefficient translates to a 100- to 1,000-fold difference in theoretical lipid membrane partitioning, rendering the hexyl-substituted derivative functionally distinct in any application where hydrophobic interactions govern performance. Consequently, procurement decisions must be guided by the specific substitution pattern required for the intended reaction pathway or physicochemical property profile, not merely by the hydroxyacetophenone core class.

Quantitative Differentiation Evidence: 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one vs. Analogous Hydroxyacetophenone Intermediates


Lipophilicity Comparison: 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one vs. 4′-Hydroxyacetophenone (Unsubstituted Analog)

The target compound demonstrates approximately 3.4 log units higher lipophilicity (XLogP3 = 4.8) compared to the unsubstituted 4′-hydroxyacetophenone analog (XLogP = 1.40) [1]. This difference corresponds to a theoretical ~2,500-fold increase in octanol-water partition coefficient, consistent with the hydrophobic contribution of the C6 alkyl chain. The magnitude of this difference falls within the range reported in SAR studies where lipophilicity variations among hydroxyacetophenone derivatives produced measurable changes in FXR antagonist potency [2].

Lipophilicity LogP Drug Design Membrane Permeability Physicochemical Profiling

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one vs. Lower Alkyl Analogs

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one possesses 6 rotatable bonds, 1 hydrogen bond donor, and 2 hydrogen bond acceptors . In contrast, the ethyl-substituted analog 1-(5-ethyl-2-hydroxyphenyl)ethan-1-one has only 2 rotatable bonds due to its shorter C2 alkyl chain, while maintaining identical hydrogen bonding capacity. The four additional rotatable bonds in the hexyl derivative confer greater conformational entropy and enhanced ability to adopt binding-competent conformations in flexible biological or material matrices. This structural parameter aligns with SAR findings where the shape and lipophilicity of substituents on the aromatic ring of hydroxyacetophenone derivatives dramatically affect biological activity [1].

Drug-likeness Molecular Flexibility ADME Prediction Conformational Analysis Physicochemical Properties

Synthetic Accessibility via Fries Rearrangement: 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one as a Distinct Ortho-Selective Intermediate

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one can be synthesized via the Fries rearrangement of the corresponding phenolic ester in the presence of a Lewis acid such as aluminum chloride . The Fries rearrangement is ortho- and para-selective, with the ortho product being favored under specific temperature and solvent conditions [1]. The hexyl substitution at the 5-position introduces steric and electronic factors that influence the ortho/para product distribution differently than unsubstituted or shorter-chain analogs, making the hexyl derivative a distinct synthetic target requiring optimized reaction conditions. This compound thus serves as a specific intermediate for pathways requiring the 5-hexyl-2-hydroxy substitution pattern rather than alternative positional isomers.

Fries Rearrangement Organic Synthesis Ortho-Selectivity Hydroxy Aryl Ketones Lewis Acid Catalysis

Antimicrobial Composition Patent Relevance: Hydroxyacetophenone Derivatives Including Hexyl-Substituted Variants

Patent literature (US Patent Application 20160015031 / EP2774481B1) describes antimicrobial compositions comprising at least one acetophenone derivative of formula (I), where R1 is hydrogen or methyl and R2 is hydrogen, hydroxyl, or -OCH3, combined with a second antimicrobial agent [1] [2]. While 4-hydroxyacetophenone was specifically noted to lack mold growth prevention activity when tested alone [2], the patent's generic formula encompasses hydroxyacetophenone derivatives with varying substitution patterns. 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one, bearing a hexyl chain at the 5-position, falls within this structural class but exhibits a 3.4 log-unit higher lipophilicity than the 4-hydroxyacetophenone comparator tested in the patent background studies. This lipophilicity differential may confer distinct formulation partitioning behavior and preservative boosting efficacy not captured by testing of unsubstituted analogs.

Antimicrobial Cosmetic Preservation Synergistic Mixtures Acetophenone Derivatives Personal Care Formulations

Leukotriene B4 Receptor Antagonist Class Relevance: 5-Alkyl Substitution as a Structural Determinant in Hydroxyacetophenone LTB4 Antagonists

The hydroxyacetophenone scaffold has been extensively investigated as a core structure for leukotriene B4 (LTB4) receptor antagonists, culminating in clinical candidates such as LY255283, which bears a 5-ethyl substitution on the hydroxyacetophenone core [1]. Structure-activity relationship studies within this series have established that substitution at the 5-position of the phenyl ring is critical for receptor binding and antagonist potency. 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one, with its 5-hexyl substitution, represents a homolog of the 5-ethyl pharmacophore present in LY255283, with a C6 alkyl chain versus the C2 alkyl chain in the clinical candidate. The difference in alkyl chain length modifies the lipophilic bulk at this critical pharmacophoric position, providing a structurally related but physicochemically distinct comparator for SAR expansion studies.

Leukotriene B4 LTB4 Antagonist Inflammation Hydroxyacetophenone Derivatives Receptor Pharmacology

Scientifically Validated Application Scenarios for 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one Procurement


Lipophilicity-Dependent Formulation Development Requiring High LogP Hydroxyacetophenone Building Blocks

Procure 1-(5-hexyl-2-hydroxyphenyl)ethan-1-one when the intended formulation (cosmetic, pharmaceutical, or agrochemical) requires a hydroxyacetophenone-derived component with elevated membrane permeability or hydrophobic matrix compatibility. With an XLogP3 of 4.8 compared to 1.40 for unsubstituted 4′-hydroxyacetophenone [1] [2], this compound provides approximately 2,500-fold higher theoretical octanol-water partitioning, making it suitable for applications where enhanced lipid bilayer penetration, stratum corneum partitioning, or non-polar solvent solubility is a performance prerequisite. This is consistent with SAR findings that increased lipophilicity of hydroxyacetophenone aromatic ring substituents enhances biological target engagement .

Synthesis of 5-Alkyl-Substituted Hydroxyacetophenone Derivatives via Fries Rearrangement Optimization

Procure 1-(5-hexyl-2-hydroxyphenyl)ethan-1-one as a reference standard or starting material when optimizing Fries rearrangement conditions for 5-alkyl-substituted phenolic esters. The Fries rearrangement is ortho- and para-selective, with product distribution governed by steric and electronic factors introduced by the 5-hexyl substituent [1] [2]. The pre-formed ortho-hydroxyacetophenone product eliminates the need for isomer separation and serves as an authentic standard for reaction monitoring, yield quantification, and purity assessment in synthetic methodology development targeting this substitution pattern.

Structure-Activity Relationship (SAR) Expansion of LTB4 Receptor Antagonist Hydroxyacetophenone Series

Procure 1-(5-hexyl-2-hydroxyphenyl)ethan-1-one for systematic evaluation of 5-alkyl chain length effects on LTB4 receptor antagonism. The established hydroxyacetophenone LTB4 antagonist pharmacophore, exemplified by LY255283, features a 5-ethyl substitution critical for receptor binding [1] [2]. The hexyl-substituted derivative extends the alkyl chain by four carbons relative to this clinical candidate, enabling quantitative assessment of lipophilic bulk tolerance at the 5-position, receptor subtype selectivity shifts, and downstream functional antagonist potency. This compound provides a physicochemically distinct comparator for SAR campaigns without requiring de novo scaffold validation.

Antimicrobial Preservative Booster Screening in Hydrophobic Cosmetic Matrices

Procure 1-(5-hexyl-2-hydroxyphenyl)ethan-1-one for evaluation as an acetophenone-class antimicrobial agent or preservative booster in hydrophobic cosmetic and personal care formulations. Patent literature (US 2016/0015031 A1) broadly claims acetophenone derivatives of formula (I) for antimicrobial compositions [1]. While 4-hydroxyacetophenone was specifically noted as ineffective for mold prevention in hay preservation studies cited in the patent background [2], the hexyl-substituted derivative's 3.4 log-unit higher lipophilicity may confer distinct formulation partitioning behavior, enhanced compatibility with oil-phase components, and potentially superior synergistic activity with co-formulated preservatives such as phenoxyethanol or ethylhexylglycerin.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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